molecular formula C20H14ClIN2O2S B11116714 O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate

O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate

Cat. No.: B11116714
M. Wt: 508.8 g/mol
InChI Key: WWRAUIHHZRSKFB-UHFFFAOYSA-N
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Description

1-CHLORO-2-[(3-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE is a complex organic compound with a unique structure that includes both chloro and iodo substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CHLORO-2-[(3-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-CHLORO-2-[(3-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

1-CHLORO-2-[(3-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-CHLORO-2-[(3-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-CHLORO-2-[(3-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE is unique due to its specific combination of chloro and iodo substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H14ClIN2O2S

Molecular Weight

508.8 g/mol

IUPAC Name

O-[3-[(2-chlorophenyl)carbamoyl]phenyl] N-(4-iodophenyl)carbamothioate

InChI

InChI=1S/C20H14ClIN2O2S/c21-17-6-1-2-7-18(17)24-19(25)13-4-3-5-16(12-13)26-20(27)23-15-10-8-14(22)9-11-15/h1-12H,(H,23,27)(H,24,25)

InChI Key

WWRAUIHHZRSKFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NC3=CC=C(C=C3)I)Cl

Origin of Product

United States

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